molecular formula C14H16N4 B8440859 1-(3-Indol-1-yl-propyl)-1H-pyrazol-4-ylamine

1-(3-Indol-1-yl-propyl)-1H-pyrazol-4-ylamine

Cat. No. B8440859
M. Wt: 240.30 g/mol
InChI Key: OMZSOOFJQXIDKJ-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

A solution of 1-[3-(2,3-dihydro-indol-1-yl)-propyl]-1H-pyrazol-4-ylamine (200 mg, 0.83 mmol) in acetone (1.0 mL) was added dropwise to a suspension of MnO2 (275 mg, 3.17 mmol) in acetone (2.0 mL). The resulting dark reaction mixture was stirred at rt overnight, then filtered over celite, washed with acetone and the solvent was removed under reduced pressure to yield the title compound which was used without further purification in the next step. LC-MS conditions B: tR=0.51 min, [M+H]+=241.20.
Name
1-[3-(2,3-dihydro-indol-1-yl)-propyl]-1H-pyrazol-4-ylamine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
275 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][CH2:11][CH2:12][N:13]2[CH:17]=[C:16]([NH2:18])[CH:15]=[N:14]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1>CC(C)=O.O=[Mn]=O>[N:1]1([CH2:10][CH2:11][CH2:12][N:13]2[CH:17]=[C:16]([NH2:18])[CH:15]=[N:14]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
1-[3-(2,3-dihydro-indol-1-yl)-propyl]-1H-pyrazol-4-ylamine
Quantity
200 mg
Type
reactant
Smiles
N1(CCC2=CC=CC=C12)CCCN1N=CC(=C1)N
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
275 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting dark reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)CCCN1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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